molecular formula C21H27NO3 B13635206 N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine

N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine

Cat. No.: B13635206
M. Wt: 341.4 g/mol
InChI Key: IDKNOVDPZHNZLG-XDOYNYLZSA-N
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Description

N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), which facilitates the formation of the tricyclic structure .

Industrial Production Methods

the principles of green chemistry and catalysis are often employed to optimize the yield and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxylamine moiety, using reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxylamine moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine is unique due to its specific combination of a spiro structure with a hydroxylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

(NZ)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine

InChI

InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20-

InChI Key

IDKNOVDPZHNZLG-XDOYNYLZSA-N

Isomeric SMILES

CCCCC1=C/C(=N/O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2

Canonical SMILES

CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2

Origin of Product

United States

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